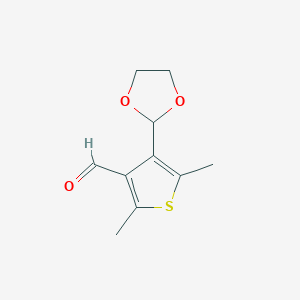

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde

Description

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-6-8(5-11)9(7(2)14-6)10-12-3-4-13-10/h5,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYEYCAKNPYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C2OCCO2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives in cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde can undergo various chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3, OsO4

Reducing Agents: NaBH4, LiAlH4

Catalysts: Acid catalysts like toluenesulfonic acid for acetalization

Major Products

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for further reactions such as condensation and reduction, making it useful in the synthesis of more complex organic compounds .

- Synthesis of Thiophene Derivatives : The compound can be used to synthesize various thiophene derivatives through electrophilic aromatic substitution reactions, expanding the library of functionalized thiophenes for research purposes .

2. Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds derived from thiophene structures exhibit significant antimicrobial properties. The incorporation of the dioxolane group may enhance the solubility and bioavailability of these compounds, making them candidates for drug development against bacterial infections .

- Potential Anti-Cancer Agents : Thiophene derivatives have been studied for their potential anti-cancer activities. The unique electronic properties imparted by the dioxolane substitution may contribute to the modulation of biological pathways involved in cancer progression .

3. Material Science

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for applications in OLED technology. Its ability to form stable thin films can be exploited in the development of efficient light-emitting materials .

- Conductive Polymers : As a precursor to conductive polymers, this compound can be polymerized to create materials with enhanced electrical conductivity for use in electronic devices .

Case Studies

Case Study 1: Synthesis of Thiophene-Based Antimicrobials

A study demonstrated the synthesis of various thiophene-based compounds from this compound. These compounds were evaluated for their antimicrobial activity against several strains of bacteria. Results indicated that modifications to the dioxolane ring significantly influenced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Development of OLED Materials

In another research effort, the compound was incorporated into OLED devices. The resultant films exhibited high luminescence efficiency and stability under operational conditions. This study highlighted the potential of using thiophene derivatives in next-generation display technologies .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Useful in synthesizing diverse organic compounds |

| Pharmaceuticals | Antimicrobial agents | Potential candidates for drug development |

| Anti-cancer agents | Explored for modulation of cancer pathways | |

| Material Science | OLED technology | High luminescence efficiency |

| Conductive polymers | Used in electronic device fabrication |

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Thiophene-3-carbaldehyde

Structural Differences : Lacking the dioxolane and methyl substituents, this simpler analog has a molecular weight of 112.17 g/mol.

Properties and Applications : The absence of stabilizing groups makes the aldehyde more reactive but less stable under acidic or aqueous conditions. It is commonly used as an intermediate in pharmaceuticals and dyes.

Key Contrast : The target compound’s dioxolane ring reduces aldehyde reactivity, making it preferable for reactions requiring controlled aldehyde participation .

2,5-Dimethylthiophene-3-carbaldehyde

Structural Differences : This analog retains the methyl groups but lacks the dioxolane ring.

Properties : The methyl groups increase lipophilicity (logP ~2.1) compared to Thiophene-3-carbaldehyde (logP ~1.3), enhancing membrane permeability. However, the aldehyde remains unprotected, limiting its utility in prolonged reactions.

Applications : Used in material science for conductive polymer synthesis.

Dioxolane-Containing Fungicides (e.g., Etaconazole)

Structural Differences: Etaconazole incorporates a triazole ring and dichlorophenyl group, unlike the thiophene core of the target compound . Functional Similarities: Both share the 1,3-dioxolane group, which improves metabolic stability. Applications: Etaconazole is a broad-spectrum fungicide, suggesting that the dioxolane moiety in the target compound could similarly enhance bioactivity in pesticidal contexts.

Data Table: Comparative Analysis

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Stability | Applications |

|---|---|---|---|---|---|

| 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde | 240.29 | Thiophene, Dioxolane, Aldehyde | Soluble in DMSO, Ethanol | High (dioxolane) | Organic synthesis, Agrochemical R&D |

| Thiophene-3-carbaldehyde | 112.17 | Thiophene, Aldehyde | Organic solvents | Low | Pharmaceutical intermediates |

| 2,5-Dimethylthiophene-3-carbaldehyde | 154.22 | Thiophene, Aldehyde, Methyl | Moderate (ethanol) | Moderate | Conductive polymers |

| Etaconazole | 381.67 | Triazole, Dioxolane, Dichlorophenyl | Low water solubility | High | Fungicide |

Research Findings and Functional Group Impact

- Dioxolane Role : The 1,3-dioxolane ring in the target compound shields the aldehyde from nucleophilic attack, as seen in analogous compounds like etaconazole, where it prolongs half-life in biological systems .

- Methyl Groups: Increase logP by ~0.8 compared to non-methylated analogs, suggesting improved lipid membrane penetration. This trait is critical for agrochemical efficacy.

- Aldehyde Reactivity : While less reactive than in simpler thiophene analogs, the aldehyde in the target compound can still undergo condensation reactions, as demonstrated in pyridine-mediated syntheses of related thiophene derivatives .

Biological Activity

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C7H8OS

- Molecular Weight : 152.20 g/mol

- CAS Number : 2762759

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies on similar thiophene derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess comparable antimicrobial activity.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential Antimicrobial | |

| Related Thiophene Derivative | Effective against E. coli and S. aureus |

Cytotoxicity

The cytotoxic effects of thiophene derivatives have been studied extensively. A study focusing on related compounds demonstrated that certain thiophene derivatives can inhibit cancer cell proliferation. The cytotoxicity was evaluated using various human tumor cell lines, showing IC50 values in the micromolar range.

| Study | Cell Line | IC50 (μM) |

|---|---|---|

| Thiophene Derivative A | DU145 Prostate Carcinoma | 0.01 |

| Thiophene Derivative B | K562 CML Cells | 0.02 |

These findings suggest that the compound under discussion may similarly exhibit cytotoxic properties against specific cancer cell lines.

The biological activity of thiophene derivatives often involves interaction with cellular targets such as enzymes or receptors. For example, some studies have shown that these compounds can act as inhibitors of key metabolic pathways or signaling cascades in cancer cells.

Study on Antiviral Activity

A notable study investigated the antiviral properties of related thiophene compounds against Bovine Viral Diarrhea Virus (BVDV). The most active compounds exhibited EC50 values as low as 0.7 μM, indicating high efficacy in inhibiting viral replication.

In Vivo Studies

In vivo experiments have demonstrated rapid metabolism and excretion of thiophene derivatives in animal models. These studies provide insights into the pharmacokinetics and potential therapeutic windows for the use of these compounds in clinical settings.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde?

The compound can be synthesized via acid-catalyzed protection of carbonyl groups. For example, a similar dioxolane-containing structure was synthesized by reacting a carbonyl precursor with ethylene glycol in tetrahydrofuran (THF) under catalysis by p-toluenesulfonic acid (PTSA), followed by reflux at 130–140°C for 12 hours . For thiophene derivatives, functionalization at the 3-position with a formyl group may require Vilsmeier-Haack formylation or directed lithiation followed by quenching with dimethylformamide (DMF). Characterization via NMR and mass spectrometry (MS) is critical to confirm regioselectivity and purity.

Q. How can the purity and structural integrity of this compound be validated in academic research?

Key analytical methods include:

- 1H/13C NMR : To confirm the presence of the dioxolane ring (characteristic peaks at δ 4.0–5.0 ppm for acetal protons) and the aldehyde proton (δ ~9.5–10.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify the exact mass (e.g., molecular formula C₁₁H₁₂O₃S has a calculated exact mass of 224.0506 g/mol). Cross-reference with databases like PubChem for spectral validation .

- Elemental Analysis : To ensure stoichiometric consistency (e.g., %C, %H, %S).

Q. What are the documented reactivity patterns of the aldehyde group in this compound?

The aldehyde group is electrophilic and prone to nucleophilic additions (e.g., condensation with amines to form Schiff bases) or oxidations. For instance, in related thiophene-carbaldehyde derivatives, the aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) under reflux in pyridine, yielding α,β-unsaturated products . Control of reaction conditions (temperature, solvent polarity) is essential to avoid side reactions like overoxidation or polymerization.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electron distribution, highlighting the electron-withdrawing effects of the aldehyde and electron-donating effects of the dioxolane ring. This predicts reactivity at specific sites (e.g., nucleophilic attack at the aldehyde or electrophilic substitution on the thiophene ring). Solvation models (e.g., PCM) refine predictions for reactions in polar solvents .

Q. What strategies optimize regioselectivity in derivatizing the thiophene ring?

Substituent-directed metalation (e.g., using LDA or n-BuLi at low temperatures) allows selective functionalization. For example, the 2,5-dimethyl groups on the thiophene ring may sterically hinder reactions at the 4-position, directing electrophiles to the 3-carbaldehyde site. Experimental validation via competitive reaction studies (e.g., bromination or Friedel-Crafts alkylation) with monitoring by HPLC or GC-MS is recommended .

Q. How do solvent and catalyst choices influence the stability of the dioxolane ring during reactions?

The 1,3-dioxolane ring is acid-sensitive. In protic solvents (e.g., water or alcohols) or under acidic conditions, hydrolysis to the parent diol and carbonyl compound may occur. Catalysts like PTSA should be used sparingly, and anhydrous solvents (e.g., THF or DCM) are preferred. Kinetic studies under varying pH and temperature can quantify decomposition rates .

Q. What contradictions exist in reported spectral data for similar compounds, and how can they be resolved?

Discrepancies in NMR shifts (e.g., aldehyde proton resonance) may arise from solvent effects or impurities. For example, in DMSO-d₆, hydrogen bonding with the aldehyde group can downfield-shift the proton signal. Cross-referencing multiple sources (e.g., PubChem, Enamine Ltd. catalogs) and repeating experiments with rigorously purified samples are critical .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.